

Introduction: The Rationale for Synthetic Homologues

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Compound of Interest

Compound Name: heparin disaccharide I-P, sodium salt
CAS No.: 149368-05-8
Cat. No.: B588476

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Heparan sulfate and heparin are linear polysaccharides consisting of repeating disaccharide units of hexuronic acid and D-glucosamine, heavily modified with varying degrees of sulfation and N-acetylation. When biological samples are enzymatically depolymerized for compositional analysis, they yield a complex mixture of natural unsaturated disaccharides[2].

To accurately quantify these species, an internal standard must be spiked into the sample prior to derivatization and separation. However, using a naturally occurring disaccharide as a standard risks overlapping with endogenous analytes, skewing quantitative data. Heparin Disaccharide I-P (α - Δ UA-2S-[1-GlcNCOEt-6S]) was explicitly devised to solve this problem[3]. Because it contains an N-propionyl group—a modification that does not occur in natural mammalian GAGs—it exhibits a unique chromatographic retention time, ensuring zero interference with natural biological peaks[1].

Chemical Structure and Physicochemical Properties

Heparin disaccharide I-P is synthesized via the N-propionylation of the naturally occurring, unsubstituted heparin unsaturated disaccharide I-H (Δ UA2) [3]. The addition of a methylene group to the amide acyl chain transforms the standard acetyl group (-COCH₃) found in natural disaccharide I-A into a propionyl group (-COCH₂CH₃)[1].

Table 1: Physicochemical Properties of Heparin Disaccharide I-P Trisodium Salt

Property	Specification
CAS Number	149368-05-8[4]
Molecular Formula	C ₁₅ H ₂₀ NNa ₃ O ₁₇ S ₂ [1]
Molecular Weight	619.42 g/mol (Trisodium salt)[1]
IUPAC / Systematic Name	2-Deoxy-3-O-[(1R)-4-deoxyhex-4-enopyranuronosyl]-2-(propionylamino)-D-glycerohexopyranose trisodium salt[3]
Origin	Synthetic (N-propionylation of I-H)[3]
Recommended Storage	4°C to -20°C (Lyophilized powder)[5][6]

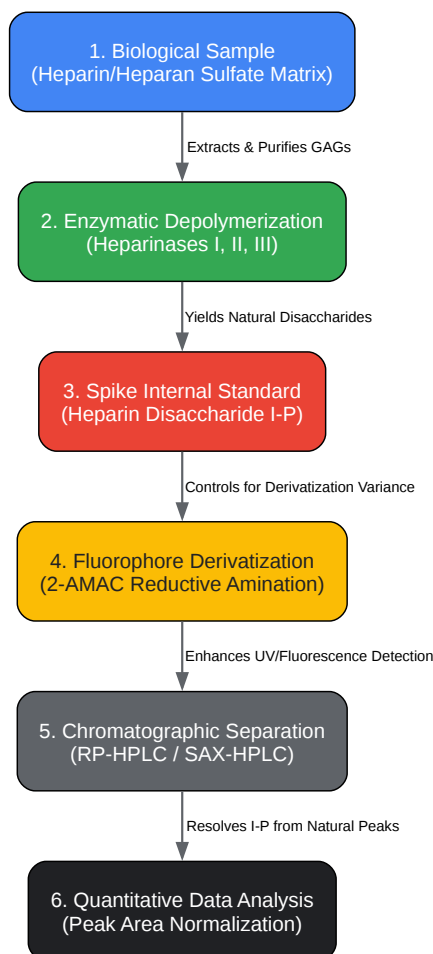
Table 2: Structural Comparison of Heparin Disaccharide Homologues

Disaccharide	N-Substitution	Natural Occurrence	Chromatographic Role
I-P (Δ UA2S-GlcNCOEt6S)	Propionyl (-COEt)	None (Synthetic)	Internal Standard
I-A (Δ UA2S-GlcNAc6S)	Acetyl (-COMe)	Minor component	Target Analyte
I-S (Δ UA2S-GlcNS6S)	Sulfate (-SO ₃)	Major component	Target Analyte
I-H (Δ UA2S-GlcN6S)	Unsubstituted (-H)	Trace/Intermediate	Precursor for Synthesis

Mechanistic Workflow: Disaccharide Analysis via RP-HPLC

As a Senior Application Scientist, I emphasize that analytical reliability stems from a self-validating system. The inclusion of Heparin Disaccharide I-P sample loss during extraction, variations in enzymatic digestion efficiency, and fluctuations in fluorophore labeling stoichiometry[2].

Below is the logical workflow for implementing I-P in a standard biological assay.



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Workflow for HS disaccharide analysis using Heparin Disaccharide I-P as an internal standard.

Step-by-Step Experimental Protocol: 2-AMAC Labeling and RP-HPLC

The following protocol outlines the integration of Heparin Disaccharide I-P into a Reversed-Phase HPLC (RP-HPLC) workflow for heparan sulfate pro

Phase 1: Enzymatic Depolymerization

Causality: Native HS polymers are too large and heterogeneous for direct chromatographic analysis. Complete depolymerization is required.

- **Buffer Preparation:** Prepare a digestion buffer containing 100 mM sodium acetate and 2 mM calcium acetate (pH 7.0). Note: Calcium is a critical co heparinase activity.
- **Enzyme Addition:** Add a cocktail of Heparinase I, II, and III (1 mU each per sample).
 - Why a cocktail? Heparinase I targets highly sulfated domains, Heparinase III targets under-sulfated regions, and Heparinase II has broad specificity. All three ensures 100% stoichiometric conversion of the polymer into unsaturated disaccharides.

- Incubation: Incubate at 37°C for 16 hours to ensure complete digestion.

Phase 2: Internal Standard Spiking

Causality: Spiking the standard before derivatization ensures that any inefficiencies in the chemical labeling reaction apply equally to both the standard and analytes, allowing for perfect mathematical normalization.

- Spiking: Add exactly 100 pmol of Heparin Disaccharide I-P (reconstituted in LC-MS grade water) to the digested sample[2][7].
- Lyophilization: Freeze-dry the sample completely. Derivatization requires an anhydrous environment to maximize yield.

Phase 3: Fluorophore Derivatization (Reductive Amination)

Causality: Native carbohydrates lack strong chromophores. Tagging the reducing end of the disaccharides with 2-aminoacridone (2-AMAC) enables highly sensitive fluorescence detection and increases the hydrophobicity of the highly polar sugars, allowing them to be retained on a C18 Reversed-Phase column.

- Labeling Reagent: Resuspend the lyophilized disaccharides in 5 μ L of 0.1 M 2-AMAC dissolved in glacial acetic acid/DMSO (3:17, v/v).
- Reduction: Add 5 μ L of 1 M sodium cyanoborohydride (NaBH_3CN) to reduce the Schiff base intermediate into a stable secondary amine.
- Incubation: Incubate at 45°C for 4 hours.

Phase 4: RP-HPLC Separation

Causality: The extra methylene group on the propionyl chain of I-P makes it slightly more hydrophobic than the natural acetylated homologue (I-A). Consequently, I-P elutes slightly later on a C18 column, providing a distinct, non-interfering reference peak.

- Column: C18 Reversed-Phase column (e.g., 150 mm \times 4.6 mm, 3 μ m particle size).
- Mobile Phases:
 - Phase A: 60 mM Ammonium acetate (pH 5.6).
 - Phase B: 100% Methanol.
- Gradient: Run a linear gradient from 5% to 30% Phase B over 45 minutes.
- Detection: Monitor fluorescence at $E_x = 428$ nm / $E_m = 525$ nm.
- Quantification: Calculate the absolute concentration of natural disaccharides by comparing their peak areas to the known peak area of the I-P internal standard.

Conclusion

The rational design of Heparin Disaccharide I-P exemplifies the intersection of synthetic chemistry and analytical biology. By slightly altering the acyl chain of a natural GAG building block, scientists have created a bio-orthogonal standard that fundamentally secures the trustworthiness of glycomic profiling. Utilized in basic developmental biology research or rigorous pharmaceutical quality control for low-molecular-weight heparins, I-P remains an indispensable tool for ensuring data integrity.

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